molecular formula C19H14BrN3O2 B2981073 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one CAS No. 1207007-69-9

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B2981073
CAS No.: 1207007-69-9
M. Wt: 396.244
InChI Key: QKVZFOFYFWSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H14BrN3O2 and its molecular weight is 396.244. The purity is usually 95%.
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Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1,6-dimethylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H15BrN4O
  • Molecular Weight : 385.24 g/mol
  • CAS Number : 937651-15-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl derivatives with oxadiazole precursors followed by cyclization to form the quinoline structure. Various methods have been reported for its synthesis, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds derived from oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that This compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be:

Cell LineIC50 (µM)
MCF-712
A54915

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The quinoline moiety may interact with DNA topoisomerases, disrupting DNA replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
  • Modulation of Signaling Pathways : It appears to affect pathways involved in cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Efficacy Against Tumors : An animal model study demonstrated significant tumor reduction in mice treated with the compound compared to control groups.
  • Synergistic Effects : When combined with conventional chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-11-6-7-16-14(8-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-3-5-13(20)9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVZFOFYFWSRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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